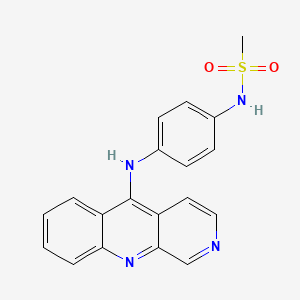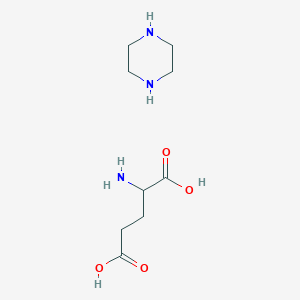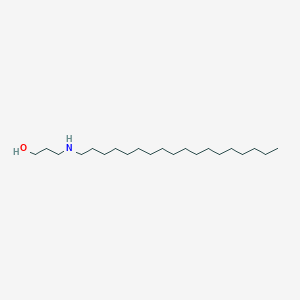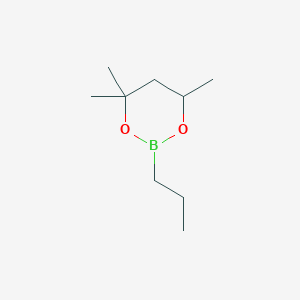
Allyl p-cumylphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl p-cumylphenyl ether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is particularly interesting due to its unique structure, which combines an allyl group with a p-cumylphenyl group, making it a subject of various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of allyl p-cumylphenyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion is typically prepared by reacting p-cumylphenol with a strong base such as sodium hydride (NaH). The resulting alkoxide ion then reacts with allyl bromide to form the desired ether .
Industrial Production Methods: Industrial production of ethers, including this compound, often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Analyse Chemischer Reaktionen
Types of Reactions: Allyl p-cumylphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH_4) in an ether solvent.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated ethers.
Wissenschaftliche Forschungsanwendungen
Allyl p-cumylphenyl ether has a wide range of applications in scientific research:
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of allyl p-cumylphenyl ether primarily involves the Claisen rearrangement. This reaction is a [3,3]-sigmatropic rearrangement that involves the migration of an allyl group from the oxygen atom to the ortho position of the aromatic ring. The reaction proceeds through a concerted mechanism involving a cyclic transition state, resulting in the formation of a new carbon-carbon bond and the breaking of the carbon-oxygen bond .
Vergleich Mit ähnlichen Verbindungen
Allyl phenyl ether: Similar in structure but lacks the p-cumyl group.
Allyl vinyl ether: Undergoes similar Claisen rearrangement reactions.
Phenyl allyl ether: Another ether with similar reactivity but different substituents.
Uniqueness: Allyl p-cumylphenyl ether is unique due to the presence of the p-cumyl group, which can influence its reactivity and the types of products formed during chemical reactions. This structural feature distinguishes it from other similar ethers and can lead to different applications and properties .
Eigenschaften
CAS-Nummer |
68443-36-7 |
|---|---|
Molekularformel |
C18H20O |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
1-(2-phenylpropan-2-yl)-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C18H20O/c1-4-14-19-17-12-10-16(11-13-17)18(2,3)15-8-6-5-7-9-15/h4-13H,1,14H2,2-3H3 |
InChI-Schlüssel |
AFERVIBWARYXAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14460594.png)





![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)


![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
